1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane
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Overview
Description
1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, low surface energy, and resistance to solvents and chemicals. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane typically involves the reaction of hexafluoropropylene oxide with a suitable alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The product is then purified using techniques like distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated alcohols.
Scientific Research Applications
1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique properties.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Industry: The compound is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its resistance to chemicals and thermal stability.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect the compound’s reactivity and stability, influencing its behavior in chemical reactions and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties, used as a solvent and reagent in organic synthesis.
1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with applications in organic synthesis and materials science.
Uniqueness
1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high fluorine content and the presence of multiple ether linkages make it particularly valuable in applications requiring high thermal stability and resistance to solvents and chemicals.
Properties
CAS No. |
479075-22-4 |
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Molecular Formula |
C8H6F12O2 |
Molecular Weight |
362.11 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane |
InChI |
InChI=1S/C8H6F12O2/c9-3(5(11,12)13)7(17,18)21-1-2-22-8(19,20)4(10)6(14,15)16/h3-4H,1-2H2 |
InChI Key |
ZCEWRILAUIFWAC-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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